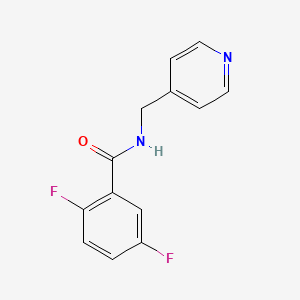![molecular formula C13H11F6N3O2S B4878645 N-[3,5-bis(trifluoromethyl)phenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4878645.png)
N-[3,5-bis(trifluoromethyl)phenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3,5-bis(trifluoromethyl)phenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide, commonly known as BAY 11-7082, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 is a potent inhibitor of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in regulating the immune response, inflammation, and cell survival.
Wissenschaftliche Forschungsanwendungen
BAY 11-7082 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in regulating the immune response, inflammation, and cell survival. NF-κB is activated in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Therefore, BAY 11-7082 has been investigated as a potential treatment for these diseases.
Wirkmechanismus
BAY 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residue of the p65 subunit of NF-κB. This modification prevents the translocation of NF-κB into the nucleus, where it activates the transcription of genes involved in inflammation and cell survival. Therefore, BAY 11-7082 effectively inhibits the activity of NF-κB and downstream signaling pathways.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. BAY 11-7082 has also been shown to reduce inflammation in various animal models of inflammatory diseases, including arthritis and colitis. Furthermore, BAY 11-7082 has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
BAY 11-7082 has several advantages for lab experiments. It is a potent inhibitor of NF-κB and has been shown to be effective in various animal models of diseases. BAY 11-7082 is also readily available and can be synthesized in large quantities. However, there are some limitations to the use of BAY 11-7082 in lab experiments. It is a reactive compound and can covalently modify other proteins, leading to off-target effects. Therefore, careful consideration should be given to the dose and duration of treatment with BAY 11-7082.
Zukünftige Richtungen
For research on BAY 11-7082 include investigating its efficacy in clinical trials for various diseases, optimizing its pharmacokinetics and pharmacodynamics, and identifying potential off-target effects. Furthermore, the development of more potent and selective inhibitors of NF-κB could lead to the discovery of new therapeutic targets for various diseases.
Synthesemethoden
The synthesis of BAY 11-7082 involves the reaction of 3,5-bis(trifluoromethyl)aniline with 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain pure BAY 11-7082. The synthesis of BAY 11-7082 has been optimized to produce high yields and purity, making it a suitable compound for further research.
Eigenschaften
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-1,5-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F6N3O2S/c1-7-11(6-20-22(7)2)25(23,24)21-10-4-8(12(14,15)16)3-9(5-10)13(17,18)19/h3-6,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQLIRJHXHLDBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F6N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3,5-bis(trifluoromethyl)phenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B4878568.png)
![3-methyl-1-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperidine](/img/structure/B4878584.png)

![N-[4-(acetylamino)phenyl]-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4878598.png)
![N-(2-ethoxyphenyl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4878608.png)
![1-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}-4-methylpiperazine](/img/structure/B4878609.png)
![N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-[(4-nitrophenyl)sulfonyl]benzamide](/img/structure/B4878621.png)
![2-[(4-bromo-1-naphthyl)oxy]-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide](/img/structure/B4878628.png)
![N-(2,6-diethylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4878631.png)
![N-[2-(2-hydroxyethoxy)ethyl]-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4878637.png)
![N-benzyl-5,6-dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4878653.png)
![2-(2-ethylphenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B4878664.png)
![1-[(2-chlorophenoxy)methyl]-N-(3-chlorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4878674.png)